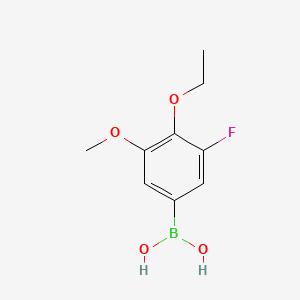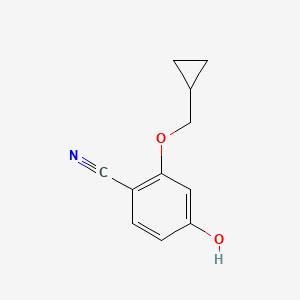
2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile is an organic compound with a unique structure that includes a cyclopropylmethoxy group and a hydroxybenzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-(Cyclopropylmethoxy)-4-oxobenzonitrile.
Reduction: Formation of 2-(Cyclopropylmethoxy)-4-aminobenzonitrile.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Cyclopropylmethoxy)benzonitrile
- 2-(Cyclopropylmethoxy)ethylphenol
- 2-(Cyclopropylmethoxy)benzaldehyde
Uniqueness
2-(Cyclopropylmethoxy)-4-hydroxybenzonitrile is unique due to the presence of both a cyclopropylmethoxy group and a hydroxybenzonitrile moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-(cyclopropylmethoxy)-4-hydroxybenzonitrile |
InChI |
InChI=1S/C11H11NO2/c12-6-9-3-4-10(13)5-11(9)14-7-8-1-2-8/h3-5,8,13H,1-2,7H2 |
Clave InChI |
IXJUQWJNNPYLOF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC2=C(C=CC(=C2)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



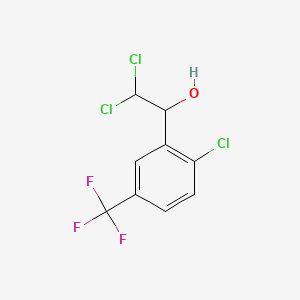
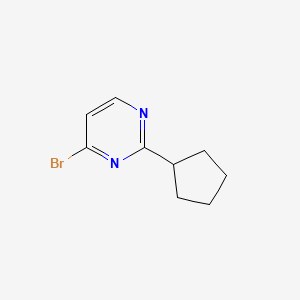
![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
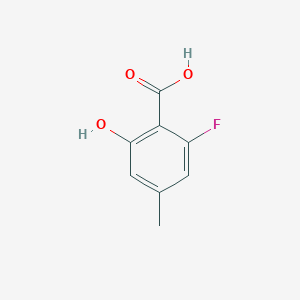
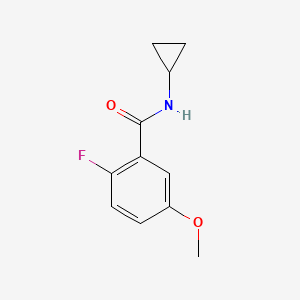
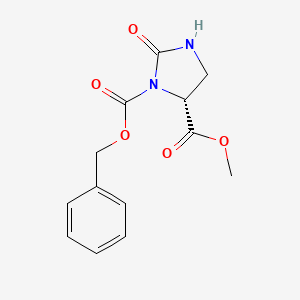


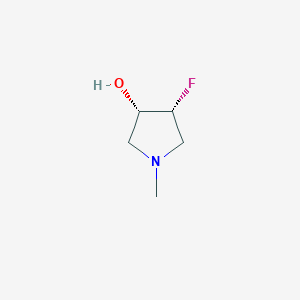

![3-Fluoro-4-(2-oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B14029162.png)
